(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action
(R)-(+)-Bupivacaine Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Bupivacaine, the dextrorotatory enantiomer of bupivacaine, is a long-acting local anesthetic of the amide class. While clinically effective, its use is associated with a higher risk of cardiotoxicity compared to its levorotatory counterpart, levobupivacaine. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological and toxicological profile of (R)-(+)-bupivacaine hydrochloride. We will dissect its interactions with key ion channels, delineate the affected signaling pathways, and present quantitative data and experimental methodologies to offer a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for (R)-(+)-bupivacaine, like all local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, a critical step for the depolarization of the neuronal membrane.[2][4] This action effectively increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately prevents the transmission of pain signals.[5][6]
(R)-(+)-Bupivacaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[7][8] This characteristic contributes to its potent anesthetic effect. The stereoselectivity of bupivacaine's interaction with sodium channels is a crucial determinant of its toxicity profile.[7][9]
Stereoselective Interactions with Cardiac Sodium Channels (NaV1.5)
Accidental intravascular injection of bupivacaine can lead to severe cardiac arrhythmias and depression.[7] This cardiotoxicity is primarily attributed to the blockade of cardiac sodium channels (NaV1.5) and is more pronounced with the (R)-(+)-enantiomer.[7][9] Studies have demonstrated that (R)-(+)-bupivacaine interacts more potently and rapidly with the inactivated state of cardiac sodium channels compared to (S)-(-)-bupivacaine.[7][9] This enhanced blockade of the inactivated state during the cardiac action potential plateau is a key factor in its increased cardiotoxicity.[9] Both enantiomers also demonstrate high-affinity binding to the open or activated state of the channel, though this interaction does not show significant stereoselectivity.[9]
Interaction with Other Ion Channels
Beyond its primary action on sodium channels, (R)-(+)-bupivacaine interacts with a variety of other ion channels, which contributes to both its therapeutic and adverse effects.
Potassium Channels
Bupivacaine has been shown to be an effective blocker of several types of potassium channels, an action that can contribute to its cardiotoxicity.[10] The blockade of potassium channels can lead to an increase in the action potential duration in cardiac myocytes.[10]
(R)-(+)-bupivacaine demonstrates stereoselective inhibition of certain potassium channels. For instance, the block of flicker K+ channels in peripheral nerves exhibits a high degree of stereoselectivity, with the (R)-(+)-enantiomer being significantly more potent.[11] Bupivacaine also inhibits tandem pore domain baseline potassium channels (TASK channels), which can lead to depolarization of the resting membrane potential.[12] Furthermore, it has been shown to inhibit human neuronal Kv3 channels, which may play a role in its neuroexcitatory side effects.[13][14] The blockade of small-conductance calcium-activated potassium type 2 (SK2) channels is another identified action of bupivacaine.[15]
Calcium Channels
Bupivacaine can inhibit both L-type and T-type calcium channels. The inhibition of L-type calcium channels in ventricular cardiomyocytes appears to involve a predisposition of the channels to the inactivated state.[16] The involvement of T-type calcium channels in bupivacaine-induced neurotoxicity has also been suggested, with antagonists of these channels showing a protective effect against cell death.[17] High-voltage-activated calcium currents in dorsal horn neurons are also significantly reduced by bupivacaine.[18]
Effects on Intracellular Calcium Regulation
(R)-(+)-Bupivacaine can modulate intracellular calcium concentrations, a mechanism implicated in its myotoxicity.[19] Bupivacaine has been shown to cause calcium release from the sarcoplasmic reticulum in skeletal muscle fibers while simultaneously inhibiting its reuptake.[19] Interestingly, the (S)-enantiomer appears to be more potent in altering intracellular calcium regulation than the (R)-enantiomer.[19]
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of bupivacaine enantiomers with various ion channels.
| Ion Channel | Preparation | Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Racemic Bupivacaine | Reference |
| Cardiac Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | Tonic Block (10 µmol/L) | 6% | 8% | - | [7] |
| Cardiac Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | Inhibition during long depolarization (10 µmol/L) | 72 ± 2% | 58 ± 3% | - | [7] |
| Cardiac Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | Apparent Affinity (Activated/Open State) | 3.3 µmol/L | 4.3 µmol/L | - | [9] |
| Neuronal Sodium Channels (veratridine-induced 22Na+ influx) | Cultured Bovine Adrenal Chromaffin Cells | IC50 | 2.8 µM | 17.3 µM | 6.8 µM | [20] |
| Flicker K+ Channel | Amphibian Peripheral Nerve Fibers | IC50 | 0.15 ± 0.02 µM | 11 ± 1 µM | - | [11] |
| Na+ Channel (Tonic Block) | Amphibian Peripheral Nerve Fibers | IC50 | 29 ± 3 µM | 44 ± 3 µM | - | [11] |
| TASK Potassium Channel | Xenopus laevis Oocytes | IC50 | - | 53 µM (as Ropivacaine) | 41 µM | [12] |
| Kv3 Potassium Channel | SH-SY5Y Human Neuroblastoma Cells | IC50 (Conductance Block) | - | - | 57 µM | [13] |
| SK2 Channel | Human Embryonic Kidney 293 Cells | IC50 | - | - | 16.5 µM | [15] |
Experimental Protocols
The primary experimental technique cited for elucidating the mechanism of action of bupivacaine on ion channels is the whole-cell patch-clamp technique .[7][8][11][16]
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Enzymatically disperse cardiomyocytes or neurons, or use cultured cell lines (e.g., SH-SY5Y, HEK-293) expressing the channel of interest.[16][21]
-
Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[22]
-
Solutions:
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.[21]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[21]
-
Voltage-Clamp Protocol:
-
Hold the cell at a specific holding potential (e.g., -80 mV).
-
Apply a series of voltage steps (depolarizing and hyperpolarizing) to elicit and measure ionic currents through the channels of interest.
-
Specific protocols are used to study different channel states (resting, open, inactivated). For example, to study the inactivated state, a long depolarizing prepulse is used.
-
-
Drug Application: Bupivacaine hydrochloride is applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis: Record and analyze the changes in ionic currents in the presence and absence of the drug to determine parameters like IC50, and effects on channel kinetics.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 3. Bupivacaine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupivacaine is an effective potassium channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bupivacaine inhibits human neuronal Kv3 channels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bupivacaine inhibition of L-type calcium current in ventricular cardiomyocytes of hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Effects of bupivacaine and ropivacaine on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Patch Clamp Protocol [labome.com]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
